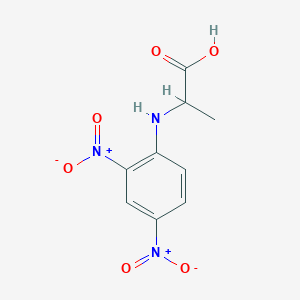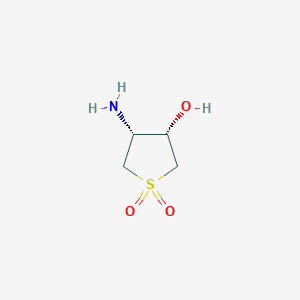
3-Sulfolene
Overview
Description
3-Sulfolene: butadiene sulfone , is a cyclic organic compound with the chemical formula C₄H₆O₂S . It is a white, odorless, crystalline solid that is soluble in water and many organic solvents. This compound is primarily used as a source of butadiene, which is a key intermediate in the production of synthetic rubber and other polymers .
Mechanism of Action
Target of Action
3-Sulfolene, also known as butadiene sulfone, is a cyclic organic chemical with a sulfone functional group . It primarily targets the production of butadiene , a crucial compound in the synthesis of synthetic rubber and other polymers .
Mode of Action
This compound undergoes a cheletropic reaction with sulfur dioxide to form butadiene . This reaction typically occurs in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene . The reaction proceeds at room temperature over several days, but at 130 °C, it only requires 30 minutes .
Biochemical Pathways
The primary biochemical pathway involving this compound is its transformation into butadiene . This process involves the breaking of the two carbon-sulfur bonds in this compound, which generates sulfur dioxide . The resulting butadiene can then participate in various reactions, including the Diels-Alder reaction .
Result of Action
The primary result of this compound’s action is the production of butadiene . Butadiene is a crucial compound in the synthesis of synthetic rubber and other polymers . Therefore, the action of this compound plays a significant role in the manufacture of these materials.
Action Environment
This compound is stable under normal conditions but decomposes above its melting point . It’s also sensitive to elevated temperatures and may react with strong reducing agents to generate toxic and flammable hydrogen sulfide . In the environment, due to its water solubility, it is likely to be mobile and may spread in water systems .
Biochemical Analysis
Biochemical Properties
It is known that 3-Sulfolene is formed by the cheletropic reaction between butadiene and sulfur dioxide . This reaction is typically conducted in an autoclave .
Cellular Effects
It is known that this compound is unaffected by acids and can even be recrystallized from concentrated nitric acid . The protons in the 2- and 5-positions rapidly exchange with deuterium oxide under alkaline conditions .
Molecular Mechanism
The molecular mechanism of this compound involves several reactions. In the presence of base or cyanide, this compound isomerizes to a mixture of 2-sulfolene and this compound . At 50°C, an equilibrium mixture is obtained containing 42% this compound and 58% 2-sulfolene . The thermodynamically more stable 2-sulfolene can be isolated from the mixture of isomers as pure substance in the form of white plates (m.p. 48-49°C) by heating for several days at 100°C .
Temporal Effects in Laboratory Settings
It is known that this compound decomposes at temperatures above 80°C .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known that the lethal dose (LD50) in rats is 2830 mg/kg .
Metabolic Pathways
It is known that this compound reacts with maleic anhydride in boiling xylene to cis-4-cyclohexene-1,2-dicarboxylic anhydride .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfolene is typically synthesized through a cheletropic reaction between butadiene and sulfur dioxide. This reaction can be conducted at room temperature over several days or at elevated temperatures (around 130°C) for a shorter duration (approximately 30 minutes). Small amounts of hydroquinone or pyrogallol are often added to inhibit the polymerization of butadiene .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of sodium metabisulfite as a sulfur dioxide equivalent. This method is advantageous because it avoids the direct handling of toxic sulfur dioxide gas. The reaction is carried out in aqueous hexafluoroisopropanol or methanol in the presence of potassium hydrogen sulfate .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfolene undergoes various chemical reactions, including:
Isomerization: In the presence of a base or cyanide, this compound can isomerize to a mixture of 2-sulfolene and this compound.
Common Reagents and Conditions:
Hydrogenation: Raney nickel catalyst, 20 bar pressure, 60°C.
Halogenation: Bromine in aqueous solution.
Isomerization: Base or cyanide.
Major Products:
Sulfolane: Obtained from hydrogenation.
Thiophene-1,1-dioxide: Obtained from halogenation and subsequent dehydrobromination.
Scientific Research Applications
3-Sulfolene has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of sulfolanes, polycyclic heterocycles, and conjugated unsaturated compounds.
Medicinal Chemistry: The this compound motif is increasingly used as a structural element in the creation of molecules for biological applications.
Materials Science: Five-membered sulfur heterocycles, including this compound, play important roles in the development of new materials.
Petrochemical Industry: Sulfolane, derived from this compound, is used as a solvent for the extraction of aromatics from hydrocarbon streams.
Comparison with Similar Compounds
2-Sulfolene: An isomer of 3-sulfolene with similar chemical properties but different structural arrangement.
Sulfolane: A reduced form of sulfolene used as a solvent in the petrochemical industry.
Uniqueness of this compound: this compound is unique due to its ability to serve as a stable, solid source of butadiene, which is otherwise a gaseous compound at room temperature. This property makes it particularly valuable in organic synthesis and industrial applications where handling gaseous butadiene would be challenging .
Properties
IUPAC Name |
2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021294 | |
| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Sulfolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
235 °F (NTP, 1992), 113 °C | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Sulfolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3 at 59 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.34 [mmHg] | |
| Record name | 3-Sulfolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3024 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS | |
CAS No. |
77-79-2; 28452-93-9, 77-79-2, 20966-34-1 | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Sulfolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Sulfolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Sulfolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Sulfolene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20966-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-SULFOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6003L44MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147 to 149 °F (NTP, 1992), 64-65.5 °C | |
| Record name | 3-SULFOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant advantage of using 3-sulfolenes in organic synthesis?
A1: 3-Sulfolenes are excellent precursors to substituted 1,3-butadienes. Upon heating, they undergo a cheletropic reaction, extruding sulfur dioxide (SO2) and generating the diene. This process is highly valuable for constructing complex molecules with controlled stereochemistry. [, , , ]
Q2: Can you provide examples of reactions where 3-sulfolenes are used as diene precursors?
A2: 3-Sulfolenes are frequently employed in Diels-Alder reactions. For example, researchers have utilized them to synthesize:
- Polysubstituted aromatic compounds by reacting seleno-substituted 3-sulfolenes with dimethyl acetylenedicarboxylate. []
- Bicyclic and tricyclic frameworks through tandem reactions with bis-vinyl ketones. []
- Fused bicyclic products by reacting sulfur-substituted dienyl nitrones derived from 3-sulfolenes with various dienophiles. []
Q3: How can 3-sulfolenes be further functionalized for broader synthetic applications?
A3: The presence of acidic protons at the 2- and 4-positions of the 3-sulfolene ring enables various functionalization strategies. For instance:
- Deprotonation with a strong base like butyllithium, followed by reaction with an electrophile, allows the introduction of various substituents at the 2-position. [, , , ]
- 3-Sulfolenes can undergo direct alkylation with conjugated aldehydes, facilitating the synthesis of 1,3,6-triene systems. []
- Cross-coupling reactions of organomanganese derivatives of this compound with allyl and propargyl bromides produce functionalized dienes. []
Q4: Are there alternative methods to generate 1,3-dienes from 3-sulfolenes besides thermolysis?
A4: Yes, besides traditional heating, researchers have explored alternative methods:
- Ultrasonically dispersed potassium in the presence of a proton source can extrude SO2 from 2,2,5,5-tetrasubstituted 3-sulfolenes at room temperature. []
- Treatment with lithium aluminum hydride (LiAlH4) at room temperature can also achieve desulfonylation of certain this compound derivatives. []
Q5: Can this compound be used as a sulfur dioxide source?
A5: Yes, this compound has been successfully utilized as an alternative reagent for sulfur dioxide in reactions such as deoxygenation of aromatic amine N-oxides and isomerization of ergosterol and its derivatives. []
Q6: What is the molecular formula and molecular weight of this compound?
A6: The molecular formula of this compound is C4H6O2S, and its molecular weight is 118.15 g/mol.
Q7: What are some key structural features of 3-sulfolenes that influence their reactivity?
A7: The cyclic sulfone moiety in 3-sulfolenes introduces ring strain, making them prone to undergo cheletropic extrusion of SO2. Additionally, the double bond within the ring influences the reactivity towards various electrophiles and in cycloaddition reactions like the Diels-Alder. [, ]
Q8: Besides its role as a synthetic intermediate, are there other potential applications of this compound?
A8: Research indicates potential applications beyond synthetic chemistry:
- Polymeric Membranes: this compound has been investigated as a modifier in polymeric membranes to enhance the selectivity of carbon dioxide permeation, which could be beneficial in gas separation technologies. []
- Plant Growth Regulation: Certain derivatives of this compound have shown promising plant growth regulatory activity, particularly in promoting root and shoot growth in maize seedlings. []
Q9: What are the environmental implications of using this compound?
A9: While this compound is a useful reagent, it's crucial to consider its potential environmental impact. The release of SO2 during its decomposition can contribute to acid rain. Therefore, responsible waste management and exploration of alternative reagents with lower environmental footprints are essential. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dichlorophenyl)prop-2-enamide](/img/structure/B7728463.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B7728467.png)

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B7728492.png)
![1-(2,5-Dimethylphenyl)-4-oxo-2-sulfanyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B7728516.png)
![(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B7728521.png)

![(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B7728529.png)

![2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B7728534.png)



